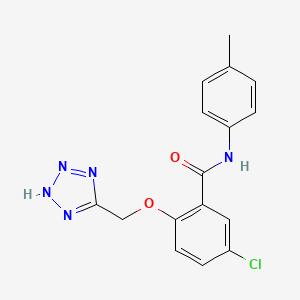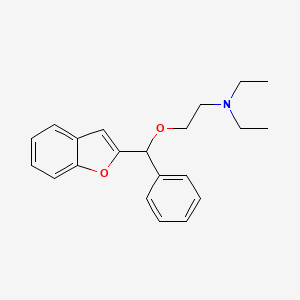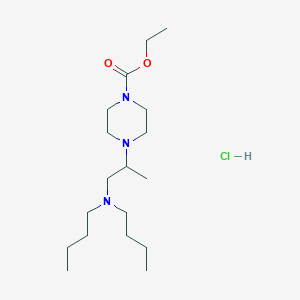
4-(2-(Dibutylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(Dibutylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride is a complex organic compound with significant applications in various fields of scientific research This compound is known for its unique chemical structure, which includes a piperazine ring, an ethyl ester group, and a dibutylamino substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Dibutylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines under acidic or basic conditions.
Introduction of the dibutylamino group: This step involves the alkylation of the piperazine ring with dibutylamine, often using a suitable alkylating agent such as an alkyl halide.
Esterification: The carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
4-(2-(Dibutylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the dibutylamino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazines or amines.
科学研究应用
4-(2-(Dibutylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anesthetic agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(2-(Dibutylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The piperazine ring and dibutylamino group play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-(2-(Diethylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride
- 4-(2-(Dipropylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride
Uniqueness
4-(2-(Dibutylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dibutylamino group, in particular, differentiates it from similar compounds with different alkyl substituents, affecting its solubility, stability, and interaction with molecular targets.
属性
CAS 编号 |
24280-47-5 |
|---|---|
分子式 |
C18H38ClN3O2 |
分子量 |
364.0 g/mol |
IUPAC 名称 |
ethyl 4-[1-(dibutylamino)propan-2-yl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H37N3O2.ClH/c1-5-8-10-19(11-9-6-2)16-17(4)20-12-14-21(15-13-20)18(22)23-7-3;/h17H,5-16H2,1-4H3;1H |
InChI 键 |
BVVJGYXJPAIQTK-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)CC(C)N1CCN(CC1)C(=O)OCC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



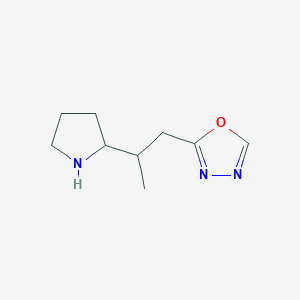
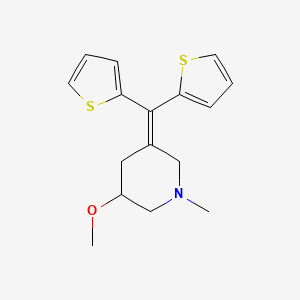
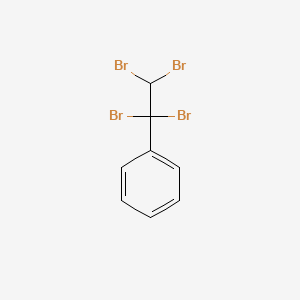
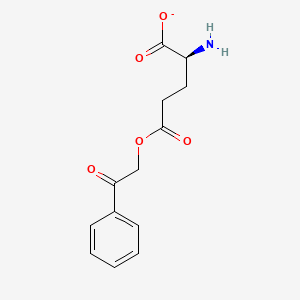

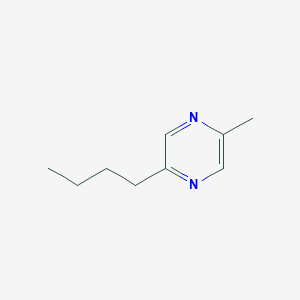
![Benzene, 1,1'-[methylenebis(telluro)]bis[4-methoxy-](/img/structure/B14691058.png)


